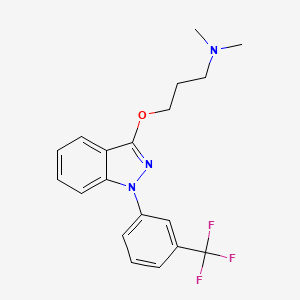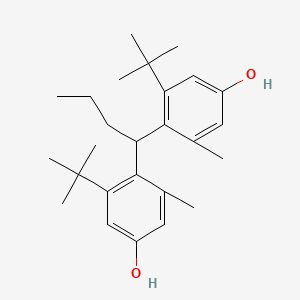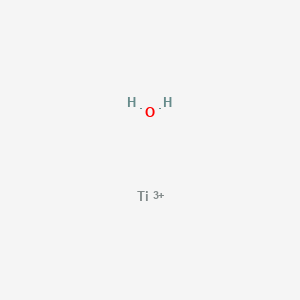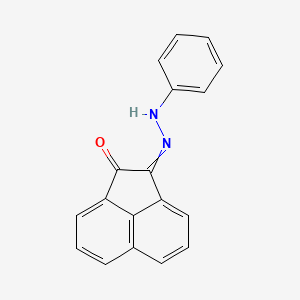
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by oxidation . The reaction conditions often include refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
科学研究应用
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are also explored for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
17952-99-7 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC 名称 |
ethyl 1,2-dioxido-4-oxo-5-phenylpyrazole-1,2-diium-3-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10-11(15)9(13(17)14(10)18)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
UHWJPZIPHYGHSX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)



